molecular formula C26H22N2O2S B2562962 2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide CAS No. 1286711-32-7

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide

Cat. No. B2562962
CAS RN: 1286711-32-7
M. Wt: 426.53
InChI Key: RJPNHJDQEQVURK-UHFFFAOYSA-N
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Description

The compound “2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide” is a complex chemical compound. It is related to 3,3-Diphenylpropylamine, which is commonly conjugated to another agent to create a “bifunctional” molecule . These agents are often used to treat cardiovascular disease .


Synthesis Analysis

The synthesis of related compounds, such as 3,3-Diphenylpropylamine, involves several steps . The process starts with cinnamonitrile and benzene as raw materials, undergoing Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile . This is then converted into 3,3-diphenylpropylamine through catalytic hydrogenation . The resulting compound reacts with aldehyde to prepare Schiff base, undergoes methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzes to obtain N-methyl-3,3-diphenylpropylamine .


Molecular Structure Analysis

The molecular structure of related compounds like 2-(3,3-diphenylpropanamido)-N-propylpropanamide contains total 52 bond(s); 26 non-H bond(s), 14 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 2 secondary amide(s) (aliphatic) .

Scientific Research Applications

properties

IUPAC Name

2-(3,3-diphenylpropanoylamino)-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c27-25(30)22-16-23(20-14-8-3-9-15-20)31-26(22)28-24(29)17-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-16,21H,17H2,(H2,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPNHJDQEQVURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide

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